3-Ethoxy-4-isopropoxybenzohydrazide
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Overview
Description
3-Ethoxy-4-isopropoxybenzohydrazide is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 g/mol . It is a derivative of benzoic acid and belongs to the class of hydrazides. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-isopropoxybenzohydrazide typically involves the reaction of 3-ethoxy-4-isopropoxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-4-isopropoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
3-Ethoxy-4-isopropoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Ethoxy-4-isopropoxybenzohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with active sites of enzymes or proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethoxy-4-hydroxybenzohydrazide
- 3-Ethoxy-4-methoxybenzohydrazide
- 3-Ethoxy-4-ethoxybenzohydrazide
Uniqueness
3-Ethoxy-4-isopropoxybenzohydrazide is unique due to its specific substituents, which can influence its reactivity and interaction with biological targets. The presence of both ethoxy and isopropoxy groups provides distinct steric and electronic properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H18N2O3 |
---|---|
Molecular Weight |
238.28 g/mol |
IUPAC Name |
3-ethoxy-4-propan-2-yloxybenzohydrazide |
InChI |
InChI=1S/C12H18N2O3/c1-4-16-11-7-9(12(15)14-13)5-6-10(11)17-8(2)3/h5-8H,4,13H2,1-3H3,(H,14,15) |
InChI Key |
PMBDZBSTGZTLHD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C(=O)NN)OC(C)C |
Origin of Product |
United States |
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